molecular formula C28H52N4O15 B13411001 Boc-protected Kanamycin A d8-Major

Boc-protected Kanamycin A d8-Major

Cat. No.: B13411001
M. Wt: 684.7 g/mol
InChI Key: UINNIZSDURJEBV-OSMKSXLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-protected Kanamycin A d8-Major is a chemically modified, deuterated analog of the aminoglycoside antibiotic Kanamycin A. This compound is specifically designed for research applications, featuring a tert-butyloxycarbonyl (Boc) group that protects one or more of its amine functionalities . This protection enhances the molecule's stability and allows for selective deprotection under mild acidic conditions, making it a valuable intermediate in synthetic organic chemistry for the development of novel aminoglycoside derivatives . The incorporation of deuterium (d8) atoms, replacing protium at major sites, creates a valuable internal standard for precise mass spectrometry-based quantification in complex biological matrices. This is crucial for pharmacokinetic studies, drug metabolism research, and analytical method development, helping to overcome challenges associated with antimicrobial resistance (AMR) . Like the parent compound Kanamycin A, this derivative's foundational mechanism involves binding to the bacterial 30S ribosomal subunit. This binding interaction with 16S rRNA leads to misreading of mRNA and inhibition of protein synthesis, ultimately exerting a bactericidal effect . Researchers utilize this compound as a critical tool in probing the structure-activity relationships of aminoglycosides, studying resistance mechanisms such as those mediated by aminoglycoside-modifying enzymes (AMEs) and mutations in elongation factor G (EF-G), and in the synthesis of new conjugates aimed at overcoming multi-drug resistant bacterial pathogens . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H52N4O15

Molecular Weight

684.7 g/mol

IUPAC Name

tert-butyl N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]carbamate

InChI

InChI=1S/C28H52N4O15/c1-27(2,3)46-25(40)31-8-12-16(35)18(37)19(38)24(42-12)45-22-11(32-26(41)47-28(4,5)6)7-10(29)21(20(22)39)44-23-17(36)14(30)15(34)13(9-33)43-23/h10-24,33-39H,7-9,29-30H2,1-6H3,(H,31,40)(H,32,41)/t10-,11+,12-,13-,14+,15-,16-,17-,18+,19-,20-,21+,22-,23-,24-/m1/s1

InChI Key

UINNIZSDURJEBV-OSMKSXLKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)O)O)O

Origin of Product

United States

Strategic Synthetic Methodologies for Boc Protected Kanamycin a D8 Major and Its Analogues

Preparation of Boc-Protected Kanamycin (B1662678) A Precursors

The foundational step in the synthesis of modified Kanamycin A analogues is the selective protection of its four primary amino groups. This is crucial to direct subsequent reactions to other functionalities on the molecule and to enhance its solubility in organic solvents, a common challenge with highly polar aminoglycosides.

Regioselective Protection Strategies of Amino Groups in Kanamycin A

Kanamycin A possesses four amino groups with differing steric and electronic environments, making their differential protection a significant synthetic hurdle. The development of regioselective protection strategies is therefore paramount for the synthesis of specifically modified Kanamycin A derivatives.

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The protection of the amino groups in Kanamycin A is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. nih.gov This reagent reacts with the nucleophilic amino groups to form stable carbamates. organic-chemistry.org The bulky nature of the Boc group can also influence the regioselectivity of the protection, with less sterically hindered amino groups reacting more readily.

Achieving high yield and selectivity in the Boc protection of Kanamycin A requires careful optimization of reaction conditions. Key parameters that are often manipulated include the solvent system, base, temperature, and stoichiometry of the Boc-protecting reagent.

For instance, a common procedure involves the reaction of Kanamycin A monosulfate with di-tert-butyl dicarbonate in a mixed solvent system, such as dimethyl sulfoxide (DMSO) and water, in the presence of a base like triethylamine (Et₃N) or sodium hydroxide (B78521) (NaOH). nih.gov The reaction is typically stirred at room temperature for several hours to ensure complete protection of all four amino groups. nih.gov The use of a biphasic system or the addition of a phase-transfer catalyst can sometimes improve the reaction efficiency. The careful control of pH is also crucial to ensure the amino groups are in their nucleophilic free base form.

ParameterConditionEffect on Yield and Selectivity
Solvent DMSO/H₂OGood solubility for both Kanamycin A and (Boc)₂O.
Base Et₃N or NaOHDeprotonates the ammonium (B1175870) groups to the free amines.
Temperature Room TemperatureSufficient for the reaction to proceed without side reactions.
Stoichiometry Excess (Boc)₂ODrives the reaction to completion for tetra-protection.

Preparation of Tetra-N-Boc-Kanamycin A

The exhaustive protection of all four amino groups of Kanamycin A with Boc groups leads to the formation of 1,3,6′,3″-tetra-N-Boc-Kanamycin A. A representative synthesis involves treating Kanamycin A monosulfate with di-tert-butyl dicarbonate and triethylamine in a DMSO/water mixture. nih.gov The reaction mixture is stirred at room temperature for an extended period, typically 12 hours, after which the product is isolated. One reported procedure affords 1,3,6′,3″-tetra-N-Boc-Kanamycin A in a 62% yield as a white solid after a straightforward workup involving filtration and washing. nih.gov This fully protected intermediate serves as a crucial building block for further modifications, including deuteration.

Deuterium (B1214612) Incorporation Methodologies for d8-Major Kanamycin A

The introduction of deuterium atoms into a complex molecule like Kanamycin A requires methods that are both efficient and highly selective to achieve the desired "d8-Major" labeling pattern. This designation implies that the majority of the product molecules contain eight deuterium atoms at specific, though not explicitly detailed in the available literature, positions.

Considerations for Site-Specific Deuteration in Complex Carbohydrate Structures

Achieving site-specific deuteration in a molecule as complex as Kanamycin A is a formidable challenge. The molecule contains numerous C-H bonds with similar chemical environments, making it difficult to target specific positions for deuterium exchange. General strategies for deuterium labeling of organic molecules include acid- or base-catalyzed hydrogen-deuterium (H/D) exchange, and metal-catalyzed deuteration. mdpi.comhwb.gov.in

For carbohydrates, H/D exchange of labile protons on hydroxyl and amino groups occurs readily in the presence of a deuterium source like D₂O. However, the deuteration of non-labile C-H bonds is significantly more challenging. Metal catalysts, such as palladium on carbon (Pd/C), in the presence of D₂ gas or a deuterium-donating solvent, can facilitate the exchange of C-H bonds for C-D bonds, particularly at benzylic or allylic positions, which are absent in Kanamycin A. mdpi.com

The synthesis of a specifically "d8-Major" labeled Kanamycin A would likely involve a multi-step process. This could include the selective oxidation of certain hydroxyl groups to ketones, followed by reduction with a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce deuterium at specific stereocenters. Another approach could involve the use of advanced catalytic systems that can direct deuteration to specific C-H bonds based on their proximity to a directing group on the molecule. Given the complexity of the Kanamycin A structure, a combination of protection, activation, and deuteration steps would be necessary to achieve a high degree of site-selectivity for the incorporation of eight deuterium atoms. The precise methodology for the synthesis of "Boc-protected Kanamycin A d8-Major" is not extensively detailed in the public domain, suggesting it may be a proprietary process or a highly specialized synthetic challenge.

Precursor Design for d8-Labeling in Kanamycin A Scaffold

The strategic synthesis of this compound necessitates a carefully designed precursor that facilitates the introduction of eight deuterium atoms at specific, non-labile positions. The design process hinges on identifying positions within the Kanamycin A molecule that are amenable to deuteration without compromising the structural integrity or subsequent chemical manipulations. The primary hydroxyl groups and specific C-H bonds adjacent to activating groups are often targeted for isotopic labeling.

A common approach involves the multi-step synthesis starting from a suitable protected monosaccharide precursor. For instance, a glucose or glucosamine derivative can be chemically modified to introduce deuterium at desired locations before its glycosidic coupling to form the aminoglycoside backbone. Key considerations in precursor design include:

Regioselective Protection: Strategic use of protecting groups is paramount to ensure that only the intended positions are exposed for deuteration. The tert-butyloxycarbonyl (Boc) group is frequently employed for the protection of amino functionalities due to its stability under a wide range of reaction conditions and its ease of removal under mildly acidic conditions. organic-chemistry.org Other protecting groups, such as benzyl ethers or silyl ethers, are utilized for hydroxyl groups.

Activation for Deuteration: The precursor must be designed to activate the specific C-H bonds for deuterium exchange. This can be achieved by introducing electron-withdrawing groups or by creating a conformation that favors the approach of the deuterating agent.

Stereochemical Control: The synthesis must maintain the correct stereochemistry of the chiral centers in Kanamycin A. The choice of reactions and catalysts is critical to avoid epimerization or other unwanted stereochemical outcomes.

The following table outlines a conceptual precursor design strategy for achieving d8-labeling in the Kanamycin A scaffold.

Target Position for Deuteration Precursor Moiety Enabling Functional Group/Strategy
C-6'' (2D)Aminoglucose (Ring III)Oxidation of the primary alcohol to an aldehyde, followed by reduction with a deuterium source (e.g., NaBD4).
C-5'' (1D)Aminoglucose (Ring III)Deuterium exchange at the C-5'' position can be facilitated by enolization of a neighboring carbonyl group.
C-2' (2D)2-Deoxystreptamine (Ring II)Base-catalyzed deuterium exchange at the C-2' position.
C-1' (1D)2-Deoxystreptamine (Ring II)Deuteration at the anomeric position can be achieved during glycosylation.
C-4' (1D)2-Deoxystreptamine (Ring II)Selective deuteration can be achieved through a series of protection, oxidation, and reduction steps.
C-6' (1D)Glucosamine (Ring I)Similar to C-6'', oxidation followed by reduction with a deuterating agent.

This table is a conceptual representation and the actual synthetic route may involve more intricate steps and alternative strategies to achieve the desired d8-labeling pattern.

Chemical and Biocatalytic Deuteration Approaches for Aminoglycosides

A variety of methods are available for the introduction of deuterium into the aminoglycoside scaffold. These can be broadly categorized into chemical and biocatalytic approaches.

Deuterium Exchange Reactions

Hydrogen-deuterium (H/D) exchange reactions are a common chemical method for introducing deuterium. acs.orgnih.gov These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O), deuterated solvents, or deuterium gas, often in the presence of a catalyst.

Acid- or Base-Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups or other electron-withdrawing groups can be exchanged for deuterium under acidic or basic conditions. For aminoglycosides, this method must be applied judiciously to avoid degradation of the glycosidic linkages or epimerization of stereocenters. The pH and temperature of the reaction are critical parameters that need to be carefully controlled.

Metal-Catalyzed Exchange: Transition metal catalysts, such as platinum, palladium, or rhodium, can facilitate the exchange of C-H bonds with deuterium gas. This method can be effective for deuterating less activated C-H bonds, but regioselectivity can be a challenge. The choice of catalyst and reaction conditions can influence the positions and extent of deuteration.

A study on the hydrogen-deuterium exchange of the aminoglycoside phosphotransferase 3'-IIIa (APH) with kanamycin A and neomycin B demonstrated that the binding of aminoglycosides to the enzyme induces significant protection against exchange, highlighting the dynamic nature of these interactions. acs.org

Enzymatic Deuteration Techniques

Enzymatic methods offer a high degree of regioselectivity and stereoselectivity for deuteration, often under milder reaction conditions compared to chemical methods. nih.goveur.nl Aminoglycoside-modifying enzymes (AMEs), which are responsible for bacterial resistance, can be repurposed for synthetic applications. nih.gov

Isotope Exchange Catalyzed by AMEs: Certain AMEs, such as phosphotransferases or acetyltransferases, can catalyze the exchange of protons for deuterons at specific positions on the aminoglycoside scaffold in the presence of D₂O. This approach leverages the inherent substrate specificity of the enzyme to achieve targeted labeling.

Use of Deuterated Co-factors: Enzymes that utilize co-factors, such as NADPH, can be supplied with their deuterated counterparts (e.g., NADPH-d) to introduce deuterium during the enzymatic reaction.

The development of enzymatic inactivation methods for aminoglycosides, initially designed for post-antibiotic effect measurements, provides a foundation for exploring these enzymes in synthetic deuteration strategies. nih.goveur.nl

Advanced Synthetic Transformations on this compound

The availability of this compound opens up avenues for further synthetic modifications to create novel analogues with potentially improved properties. The presence of unprotected hydroxyl groups provides handles for selective functionalization.

Selective Functionalization at Unprotected Hydroxyl Groups

The Kanamycin A molecule possesses several hydroxyl groups with varying reactivity. The primary hydroxyl group at the 6''-position is generally the most reactive and is a common target for modification. researchgate.netnih.govresearchgate.netmdpi.comnih.gov Selective functionalization of other hydroxyl groups, such as the 2'-hydroxyl, has also been explored to overcome antibiotic resistance. nih.govresearchgate.net

The selective functionalization of these hydroxyl groups can be achieved by carefully controlling the reaction conditions and the choice of reagents. For example, bulky reagents may preferentially react with the less sterically hindered primary hydroxyl group.

Recent research has demonstrated the synthesis of a series of 6''-deoxykanamycin A analogues with additional protonatable groups, which have shown promising antibacterial activities. researchgate.netmdpi.comnih.gov These studies highlight the potential of modifying the 6''-position to develop new antibacterial agents.

The following table summarizes some examples of selective functionalization at unprotected hydroxyl groups of Kanamycin A derivatives.

Target Hydroxyl Group Type of Modification Reagents/Conditions Reference
6''-OHIntroduction of aminoalkylamino and guanidinoalkylamino groupsMulti-step synthesis involving activation of the 6''-OH group followed by nucleophilic substitution. researchgate.net
2'-OHIntroduction of various substituents via allylation and subsequent transformationsSilver oxide-promoted regioselective allylation followed by further chemical modifications. nih.gov
4''-OHAlkylationAttachment of an octyl group. researchgate.net
Derivatization at the 6″-OH Position

The primary hydroxyl group at the 6″-position of Kanamycin A is a prime target for chemical modification due to its higher reactivity compared to the secondary hydroxyl groups. A common and effective strategy for its derivatization involves a multi-step process that begins with the protection of the molecule's amino groups. nih.gov

The typical synthetic route is as follows:

Protection: The four amino groups of Kanamycin A are first protected using di-tert-butyl dicarbonate (Boc₂O). This reaction yields 1,3,6′,3″-tetra-N-Boc-kanamycin A, a key intermediate where the amino functionalities are rendered unreactive to subsequent reagents. nih.gov

Activation: The 6″-hydroxyl group is then activated by converting it into a good leaving group. This is often achieved by reaction with a sterically hindered sulfonylating agent, such as 2,4,6-triisopropylbenzenesulfonyl chloride (TIBSCl), in the presence of pyridine. nih.gov The resulting sulfonate ester is highly susceptible to nucleophilic substitution.

Substitution: The activated 6″-position can then be reacted with a wide array of nucleophiles to introduce new functional groups. This step allows for the creation of a diverse library of 6″-deoxykanamycin A analogues. nih.govresearchgate.net

Researchers have successfully introduced various substituents at this position, including additional protonatable groups like amino, guanidino, or pyridinium (B92312) moieties, in an effort to enhance antibacterial activity or overcome resistance mechanisms. nih.govresearchgate.net For instance, reaction of the tetra-N-protected-6″-O-(2,4,6-triisopropylbenzenesulfonyl)kanamycin A intermediate with a weak nucleophile like pyridine has been demonstrated for the first time, leading to the formation of a pyridinium derivative. nih.govresearchgate.net

Modifications at other Hydroxyl Sites

Modifying the secondary hydroxyl groups of Kanamycin A presents a greater synthetic challenge due to their lower reactivity and the need for complex protection-deprotection schemes. However, such modifications are crucial for probing structure-activity relationships and circumventing certain bacterial resistance mechanisms, such as enzymatic modification at the 3'- or 4'-positions.

Strategies have been developed to achieve regioselective modifications at these sites. For example, research into converting Kanamycin from an antibacterial to an antifungal agent has led to the synthesis of a library of analogues alkylated at various hydroxyl groups, revealing that the O-4″ position is an optimal site for attaching a linear alkyl chain for antifungal activity. acs.org Another approach focuses on the 2'-position, where modifications can help overcome resistance from aminoglycoside acetyltransferases (AACs). mdpi.com The synthesis of 2'-modified analogues often requires a more intricate synthetic route, starting from a multi-step preparation of a selectively protected Kanamycin A scaffold. nih.gov

Strategies for Further Amino Group Manipulation after Boc Deprotection

Once modifications at the desired hydroxyl positions are complete, the Boc protecting groups on the amino functions can be removed to either yield the final analogue or to allow for further manipulation of the amino groups.

The deprotection of a Boc-protected amine is typically accomplished under acidic conditions. A common method involves treating the Boc-protected Kanamycin A derivative with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (CH₂Cl₂). nih.gov This step efficiently cleaves the carbamate, liberating the free amines.

Following deprotection, the now-accessible amino groups can be selectively modified. This is a key strategy in the synthesis of semi-synthetic aminoglycosides like Amikacin. The modification of specific amino groups is critical for designing new antibiotics that can evade bacterial resistance enzymes. nih.gov Research has shown that modifying the N-3'' amino group in Kanamycin A is a key strategy for designing derivatives that maintain activity against strains expressing aminoglycoside acetyl-transferases and nucleotidyl-transferases. nih.gov These manipulations can include:

N-acylation: Introducing acyl groups, famously demonstrated by the addition of the (S)-4-amino-2-hydroxybutyryl side chain to the N-1 position of Kanamycin A to produce Amikacin.

Guanidinylation: Converting amino groups to guanidino groups to alter charge distribution and hydrogen bonding potential.

N-alkylation: Adding alkyl chains to probe steric and hydrophobic interactions.

Development of New Synthetic Routes to Analogues for Structure-Activity Relationship Studies

The development of new synthetic routes to Kanamycin A analogues is driven by the need to understand the structural requirements for potent antibacterial activity and to design compounds that can combat the growing threat of antimicrobial resistance. nih.gov These structure-activity relationship (SAR) studies rely on the systematic modification of the Kanamycin scaffold at its hydroxyl and amino positions. nih.gov

By synthesizing and testing libraries of analogues, researchers can elucidate the role of each functional group in binding to the bacterial ribosomal A site, the primary target of aminoglycosides. nih.gov For example, introducing small diamino-substituents at the 6″-position was found not to significantly alter antibacterial activity, but further acylation of these new groups led to a complete loss of activity. nih.govresearchgate.net Conversely, introducing a guanidine residue at the same position resulted in a compound with improved activity against S. aureus. nih.govresearchgate.net

These synthetic efforts provide invaluable data for understanding how modifications affect the drug's interaction with its target and with bacterial resistance enzymes. The table below summarizes the impact of certain modifications on the antibacterial activity of Kanamycin A.

Modification Site Modification Type Resulting Compound/Analogue Impact on Antibacterial Activity Reference
6″-OHReplacement with Guanidine group6″-guanidino-6″-deoxykanamycin AImproved activity against S. aureus nih.govresearchgate.net
6″-OHReplacement with Pyridinium group6″-pyridinium-6″-deoxykanamycin AUnfavorable for antibacterial activity nih.gov
3″-NH₂Modification3″-N-modified Kanamycin AMaintained activity against certain resistant strains nih.gov
4″-OHAttachment of linear alkyl chain4″-O-alkyl Kanamycin B analogueConverted antibacterial to antifungal agent acs.org
2'-OHIntroduction of various side chains2'-O-modified Kanamycin A analoguesSome derivatives showed enhanced activity against resistant K. pneumoniae and S. aureus nih.gov

These SAR studies, enabled by versatile synthetic methodologies, are essential for the rational design of the next generation of aminoglycoside antibiotics. nih.gov The ability to create specifically modified compounds like this compound further enhances the tools available to researchers for in-depth pharmacological investigation.

Advanced Spectroscopic and Chromatographic Characterization of Boc Protected Kanamycin a D8 Major

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. For a complex molecule like Boc-protected Kanamycin (B1662678) A d8-Major, a multi-pronged NMR approach is essential to unambiguously determine its constitution and spatial arrangement.

High-Resolution ¹H NMR Analysis and Deuterium (B1214612) Effects on Chemical Shifts

High-resolution proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of protons within a molecule. In the case of Boc-protected Kanamycin A d8-Major, the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the Kanamycin A backbone that have not been substituted with deuterium, as well as the protons of the Boc (tert-butyloxycarbonyl) protecting groups.

The introduction of deuterium (d8) at specific positions in the Kanamycin A molecule has a notable effect on the ¹H NMR spectrum. Deuterium, being an isotope of hydrogen with a different nuclear spin, is not directly observed in a standard ¹H NMR experiment. quora.com This leads to a simplification of the spectrum, as the signals from the deuterated positions are absent. pharmatutor.org Furthermore, the presence of deuterium can cause small isotopic shifts in the resonances of neighboring protons. This effect, although subtle, can provide additional confirmation of the deuteration sites. The Boc protecting groups introduce characteristic signals in the upfield region of the spectrum, typically around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. researchgate.netbeilstein-journals.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Boc-Protected Aminoglycosides

Functional GroupRepresentative Chemical Shift (ppm)
Boc group (-C(CH₃)₃)~1.4
Anomeric Protons~5.0 - 5.5
Sugar Ring Protons~3.0 - 4.5
Aminocyclitol Protons~3.0 - 4.5

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the aminoglycoside.

¹³C NMR Spectroscopy for Carbon Backbone Assignment

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete assignment of the carbon backbone. nih.gov

The carbonyl carbons of the Boc protecting groups are typically observed in the downfield region of the spectrum, around 155 ppm. mdpi.com The carbons of the sugar and aminocyclitol rings will have characteristic chemical shifts that are sensitive to their local electronic environment and stereochemistry. The deuteration at specific positions will also influence the ¹³C NMR spectrum. A carbon atom directly bonded to a deuterium atom will exhibit a characteristic multiplet due to C-D coupling and will be shifted slightly upfield compared to its protonated counterpart. This provides a direct method for confirming the locations of deuteration. rsc.org

Interactive Data Table: Characteristic ¹³C NMR Chemical Shifts for Boc-Protected Aminoglycosides

Carbon TypeRepresentative Chemical Shift (ppm)
Boc Carbonyl (C=O)~155
Boc Quaternary Carbon (-C(CH₃)₃)~80
Boc Methyl Carbons (-C(CH₃)₃)~28
Anomeric Carbons~95 - 105
Sugar and Aminocyclitol Carbons~50 - 85

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the aminoglycoside.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unraveling the complex structure of molecules like this compound by providing information about the connectivity and spatial relationships between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of covalent bonds through the molecule. longdom.orgsdsu.edu By identifying which protons are coupled to each other, the individual spin systems of the sugar and aminocyclitol rings can be established.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. sdsu.eduyoutube.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is crucial for connecting the different spin systems established by COSY and for confirming the linkages between the sugar rings and the aminocyclitol core, as well as the attachment of the Boc protecting groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. nih.govresearchgate.net This information is vital for determining the relative stereochemistry and the three-dimensional conformation of the molecule in solution.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals and provides a detailed picture of the molecule's connectivity and stereochemistry. nih.govnih.gov

Quantitative NMR (qNMR) for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity and concentration of a substance without the need for a chemically identical reference standard. ox.ac.uknih.gov In the context of this compound, qNMR can be used to accurately assess the purity of the final product and to determine the yield of the synthetic reactions.

The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute quantity of the analyte can be determined. nih.gov For relative quantification, the ratio of integrals of different signals within the analyte molecule can be used to determine the relative amounts of different components in a mixture. ox.ac.uk This is particularly useful for assessing the degree of Boc protection and deuteration.

Application of Deuterium in NMR for Spectral Simplification and Dynamics Studies

The use of deuterium in NMR spectroscopy offers several advantages. As mentioned earlier, the replacement of protons with deuterium simplifies the ¹H NMR spectrum by removing the signals of the deuterated protons. pharmatutor.orgnumberanalytics.com This is particularly beneficial for complex molecules like Kanamycin A, where extensive signal overlap can make spectral interpretation challenging.

Furthermore, deuterium NMR can be used to study the dynamics of molecules. numberanalytics.comacs.orgnumberanalytics.com The relaxation properties of deuterium nuclei are sensitive to molecular motion, providing insights into the flexibility and conformational changes of different parts of the molecule. utoronto.ca In the context of Kanamycin A, studying the dynamics of the sugar rings and their linkages can provide valuable information about its conformational preferences, which can be important for its biological activity. Hydrogen-deuterium exchange experiments detected by NMR can also reveal information about the accessibility of certain regions of the molecule to the solvent. nih.govyoutube.com

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of a compound and for identifying and quantifying impurities. For this compound, high-resolution mass spectrometry (HRMS) is employed to precisely determine its molecular mass, which provides strong evidence for its elemental composition. nih.gov

The mass spectrum will show a molecular ion peak (or a protonated/sodiated molecular ion peak) corresponding to the calculated mass of the Boc-protected and deuterated Kanamycin A. The isotopic pattern of this peak will also be characteristic of the number of deuterium atoms incorporated. MS can also be used to identify any impurities present in the sample, such as starting materials, byproducts of the reaction, or degradation products. hebmu.edu.cn By coupling MS with a separation technique like liquid chromatography (LC-MS), a detailed impurity profile of the sample can be obtained. researchgate.net This is essential for ensuring the quality and purity of the final product.

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is a powerful tool for the accurate mass determination and elemental composition confirmation of molecules. jmb.or.kr In the analysis of this compound, ESI-HRMS provides crucial information regarding its molecular weight and isotopic enrichment.

ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov For a complex molecule like this compound, this is advantageous as it primarily produces the protonated molecule, [M+H]⁺, or other adducts (e.g., [M+Na]⁺), allowing for a clear determination of the molecular weight. nih.gov The high resolution of the mass analyzer enables the differentiation of ions with very similar mass-to-charge ratios, which is essential for confirming the elemental formula.

A key application of HRMS in this context is the verification of successful deuteration. The mass difference between the deuterated and non-deuterated (d0) compound is precisely measured. For this compound, the expected mass shift corresponding to the incorporation of eight deuterium atoms would be observed.

Ion SpeciesTheoretical m/zObserved m/zMass Accuracy (ppm)
[M+H]⁺[Insert Theoretical Value][Insert Observed Value][Insert Value]
[M+Na]⁺[Insert Theoretical Value][Insert Observed Value][Insert Value]

Note: The table above is a representation of the type of data obtained from an ESI-HRMS analysis. Actual values would be determined experimentally.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is indispensable for the structural elucidation of complex molecules. jmb.or.kr In this technique, a specific precursor ion, such as the [M+H]⁺ ion of this compound, is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation pattern of this compound can be compared to that of its non-deuterated counterpart to confirm the positions of the deuterium labels. Specific fragment ions will show a mass shift corresponding to the number of deuterium atoms they contain. For example, the loss of the Boc (tert-butyloxycarbonyl) protecting group is a common fragmentation pathway. nih.gov The resulting fragment ion would still contain the eight deuterium atoms on the Kanamycin A core. Further fragmentation of the aminoglycoside backbone would reveal the distribution of the deuterium labels across the different sugar rings.

This detailed fragmentation analysis provides a high degree of confidence in the structural integrity of the synthesized deuterated compound. nih.gov

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Assignment
[M+H]⁺[Insert Value]Boc group[Kanamycin A d8 + H]⁺
[M+H]⁺[Insert Value][Insert Neutral Fragment][Insert Fragment Structure]
[Kanamycin A d8 + H]⁺[Insert Value][Insert Neutral Fragment][Insert Fragment Structure]

Note: This table illustrates the expected data from an MS/MS experiment. The specific fragment ions and their assignments would be determined through detailed analysis.

Isotopic Pattern Analysis for Deuterium Content Verification

The isotopic purity of a deuterated compound is a critical parameter, and HRMS is an effective tool for its determination. rsc.orgresearchgate.net The mass spectrum of this compound will exhibit a characteristic isotopic cluster. By analyzing the relative intensities of the different isotopologue peaks (M, M+1, M+2, etc.), the percentage of deuterium incorporation can be calculated.

For a compound with eight deuterium atoms, the most abundant peak in the isotopic cluster will be the one corresponding to the fully deuterated molecule. The presence and intensity of peaks corresponding to molecules with fewer than eight deuterium atoms (d7, d6, etc.) can be used to quantify the isotopic purity. This analysis is crucial for ensuring the reliability of the deuterated standard in quantitative studies.

The isotopic purity can be calculated using established methods that involve integrating the isotopic ions and applying mathematical formulas. rsc.org

Chromatographic Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of intermediates and the final this compound, as well as for assessing its purity.

Silica (B1680970) Gel Column Chromatography for Intermediates and Final Products

Silica gel column chromatography is a fundamental purification technique in organic synthesis. Due to the polar nature of aminoglycosides and their protected derivatives, silica gel chromatography is a suitable method for separating the desired compound from reaction byproducts and unreacted starting materials.

The choice of eluent system is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., methanol (B129727) or ethyl acetate), is typically employed. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both reaction monitoring and final purity assessment of this compound. nih.gov

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC. For aminoglycosides, which are highly polar, method development can be challenging. nih.gov Several strategies have been developed to achieve good retention and separation on non-polar stationary phases (e.g., C18).

One approach involves the use of ion-pairing reagents in the mobile phase. nih.gov These reagents, such as heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA), form ion pairs with the amine groups of the aminoglycoside, increasing its hydrophobicity and retention on the reversed-phase column.

Another effective strategy is to use a high pH mobile phase. nih.gov At high pH, the amine groups are deprotonated, making the molecule less polar and more amenable to retention on a reversed-phase column. This approach often provides excellent separation of aminoglycosides and their impurities. nih.gov

The development of a robust RP-HPLC method involves optimizing several parameters:

Column: A C18 or a more polar-endcapped column is typically used.

Mobile Phase: The composition of the aqueous and organic phases (e.g., water and acetonitrile) and the type and concentration of any additives (ion-pairing reagent or buffer) are optimized.

Flow Rate: This affects the analysis time and resolution.

Detection: Aminoglycosides lack a strong UV chromophore, so detection can be achieved at low UV wavelengths (e.g., 200-215 nm) or by using more universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). nih.govbibliomed.org Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides both separation and mass information.

A typical RP-HPLC method for purity assessment would demonstrate a single major peak for this compound, with any impurities being well-resolved and quantifiable. The purity is typically reported as a percentage of the total peak area.

ParameterCondition
Column[e.g., C18, 4.6 x 150 mm, 5 µm]
Mobile Phase A[e.g., 0.1% TFA in Water]
Mobile Phase B[e.g., 0.1% TFA in Acetonitrile]
Gradient[e.g., 5% to 95% B over 20 minutes]
Flow Rate[e.g., 1.0 mL/min]
Detection[e.g., UV at 210 nm or CAD]
Retention Time[Insert Value]
Purity[Insert Value]%

Note: This table presents an example of RP-HPLC method parameters. The optimal conditions would be determined through method development studies.

Ion-Pair Liquid Chromatography (IPLC) Considerations

Ion-Pair Liquid Chromatography (IPLC) is a powerful technique for the separation of ionic and highly polar compounds like aminoglycosides on reversed-phase columns. For this compound, which retains polar amine functionalities even after partial protection, IPLC can significantly improve retention and peak shape.

The selection of an appropriate ion-pairing reagent is crucial. Perfluorinated carboxylic acids, such as trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA), are commonly employed as mobile phase additives. clearsynth.com These reagents are volatile, making them compatible with mass spectrometry (MS) detection, a key technique for analyzing the deuterated compound. clearsynth.com The ion-pairing reagent interacts with the stationary phase, creating a dynamic ion-exchange surface that enhances the retention of the positively charged aminoglycoside. clearsynth.com

The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that must be optimized. A higher concentration of the ion-pairing reagent can increase retention, but excessive amounts can be detrimental to the column. clearsynth.com The mobile phase pH should be controlled with a suitable buffer system to ensure consistent ionization of the analyte and reproducible chromatographic performance.

Table 1: Key Considerations for IPLC of this compound

ParameterConsiderationRationale
Ion-Pairing Reagent Trifluoroacetic acid (TFA), Heptafluorobutyric acid (HFBA)Volatile and compatible with MS detection. clearsynth.com
Stationary Phase C18 or other reversed-phase columnsProvides a hydrophobic surface for interaction with the ion-pairing reagent.
Mobile Phase Acetonitrile (B52724)/Water or Methanol/Water gradientTo elute the compound with optimal resolution.
pH Control Buffer system (e.g., ammonium (B1175870) acetate (B1210297) for MS compatibility)To maintain consistent ionization and peak shape. clearsynth.com
Detection MS, ELSD, UV (with derivatization)To identify and quantify the deuterated compound.
Detection Methods (UV, ELSD, MS) for HPLC

The choice of detector is paramount for the sensitive and specific analysis of this compound by HPLC.

Ultraviolet (UV) Detection: Kanamycin and its derivatives lack a strong native chromophore, making direct UV detection challenging. mdpi.com To overcome this, pre-column or post-column derivatization with a UV-absorbing agent can be employed. However, the Boc-protecting groups themselves provide some UV absorbance at low wavelengths (around 200-210 nm), which may allow for direct detection, albeit with lower sensitivity. For quantitative analysis, derivatization is often the preferred approach when using UV detection.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte, making it well-suited for compounds with no or weak chromophores like this compound. nih.gov The detector response is proportional to the mass of the analyte, providing a more uniform response factor compared to UV detection for different derivatives. ELSD is compatible with gradient elution, which is often necessary for separating complex mixtures of aminoglycoside derivatives.

Mass Spectrometry (MS) Detection: MS is the most powerful detection method for the analysis of this compound. It offers high sensitivity and selectivity, and crucially, it can distinguish the deuterated (d8) analog from its non-deuterated counterpart based on the mass-to-charge ratio (m/z) difference. When coupled with liquid chromatography (LC-MS), it provides unequivocal identification and quantification of the target compound. The Boc protecting groups can influence the fragmentation pattern in the mass spectrometer, which can be utilized for structural confirmation.

Table 2: Comparison of HPLC Detection Methods for this compound

DetectorPrincipleAdvantagesDisadvantages
UV/Vis Absorbance of lightSimple, robustLow sensitivity for native compound, may require derivatization. mdpi.com
ELSD Light scattering by analyte particlesUniversal detection, good for non-chromophoric compounds, compatible with gradients. nih.govNon-linear response, less sensitive than MS.
MS Mass-to-charge ratio of ionized analyteHigh sensitivity and selectivity, provides molecular weight and structural information, essential for deuterated compounds.Higher cost and complexity.

Flash Chromatography for Preparative Isolation

For the purification of multi-gram quantities of this compound, flash chromatography is an efficient and widely used preparative technique. The use of Boc protecting groups increases the lipophilicity of the Kanamycin A molecule, making it amenable to purification on normal-phase silica gel.

In a documented purification of a related compound, 1,3,6′,3″-tetra-N-Boc-kanamycin A, a silica gel column was employed. nih.gov The elution was performed using a solvent system of chloroform-methanol-ammonium hydroxide (B78521) (10:5:3, v/v/v). nih.gov This solvent system provides a balance of polarity to effectively separate the Boc-protected aminoglycoside from reaction impurities. The fractions are typically monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product. nih.gov It is anticipated that a similar solvent system would be effective for the preparative isolation of the d8-Major analog.

Table 3: Typical Parameters for Flash Chromatography of Boc-Protected Kanamycin A Derivatives

ParameterDescriptionExample
Stationary Phase Silica Gel (e.g., Kieselgel 60)Standard for normal-phase flash chromatography. nih.gov
Mobile Phase Chloroform/Methanol/Ammonium HydroxideA polar solvent mixture to elute the polar protected aminoglycoside. nih.gov
Elution Mode Isocratic or Step-GradientDependent on the separation complexity.
Monitoring Thin-Layer Chromatography (TLC)To identify fractions containing the desired product. nih.gov

Ion-Exchange Chromatography for Specific Derivatives

Ion-exchange chromatography (IEC) is a valuable technique for the purification of charged molecules. While the Boc-protection masks the primary amine functionalities of Kanamycin A, any remaining unprotected amines or the generation of charged derivatives during synthesis can be targeted using IEC.

For instance, strong cation exchange resins like DOWEX 50WX2 have been utilized in the work-up of reactions involving Boc-protected Kanamycin A derivatives for neutralization purposes. nih.gov This indicates the utility of such resins in binding the positively charged aminoglycoside species. In a preparative context, a salt gradient (e.g., with NaCl or ammonium acetate) can be used to elute the bound compound from the ion-exchange column, allowing for separation based on the net charge of the molecule. This method would be particularly useful for separating fully this compound from partially protected or un-protected variants.

Table 4: Principles of Ion-Exchange Chromatography for Kanamycin Derivatives

ParameterDescriptionApplication to this compound
Stationary Phase Cation-exchange resin (e.g., DOWEX 50WX2)Binds positively charged species. nih.gov
Mobile Phase Buffered aqueous solutionMaintains a constant pH to control ionization.
Elution Increasing salt concentration or pH gradientTo displace the bound analyte from the resin.
Application Separation of fully vs. partially protected derivatives, removal of charged impurities.

Applications of Boc Protected Kanamycin a D8 Major in Chemical Biology Research

Utilization as an Internal Standard in Advanced Bioanalytical Assays

The primary application of Kanamycin (B1662678) A d8-Major is as an internal standard (IS) for the quantitative analysis of Kanamycin A in complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its properties make it ideal for ensuring the accuracy and reliability of these sensitive assays.

The development of robust LC-MS/MS methods is critical for the precise measurement of antibiotics like kanamycin in research settings. Deuterated internal standards are considered the gold standard for quantitative mass spectrometry. Because Boc-protected Kanamycin A d8-Major is chemically almost identical to the unlabeled Kanamycin A, it co-elutes during liquid chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, it is easily distinguished from the native analyte due to its higher mass-to-charge ratio (m/z).

This co-elution and mass difference allow the deuterated standard to accurately correct for variations that can occur during sample preparation, such as extraction losses, and for fluctuations in the instrument's performance, such as ion suppression or enhancement. nih.govmdpi.com The use of a stable isotope-labeled internal standard is a key component of method validation guidelines for bioanalytical assays. nih.gov

Quantifying low concentrations of polar compounds like Kanamycin A in complex biological matrices such as serum, plasma, or tissue homogenates presents significant analytical challenges. nih.gov These matrices contain numerous endogenous components (proteins, lipids, salts) that can interfere with the analysis, a phenomenon known as the matrix effect. sci-hub.se

To mitigate these challenges, samples typically undergo a preparation procedure before LC-MS/MS analysis. Common techniques include protein precipitation using agents like acetonitrile (B52724) or trichloroacetic acid, or solid-phase extraction (SPE) to clean up the sample and isolate the analyte. nih.govmdpi.com By adding a known amount of Kanamycin A d8-Major to the sample at the beginning of this process, any loss of the target analyte during these steps is mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains constant even if absolute signal intensities vary, thereby ensuring accurate quantification in complex research samples. sci-hub.se

The use of a deuterated internal standard like Kanamycin A d8-Major is fundamental to validating the performance of an LC-MS/MS assay. Key validation parameters include linearity, accuracy, and precision, which demonstrate the method's reliability. nih.govresearchgate.net

Linearity is established by creating a calibration curve, plotting the ratio of the analyte-to-internal standard peak area against known concentrations of the analyte. Research methods for kanamycin typically demonstrate excellent linearity over a wide concentration range, with coefficients of determination (r²) greater than 0.99. nih.govresearchgate.net

Accuracy measures how close the quantified value is to the true value and is often expressed as a percentage. Validated methods for kanamycin generally report accuracy within 85-115%. nih.gov

Precision reflects the degree of scatter or variability in repeated measurements. It is assessed at both intra-day (within the same day) and inter-day (over several days) levels and is expressed as the relative standard deviation (%RSD). For kanamycin assays, precision values are typically required to be below 15%. sci-hub.senih.gov

The table below summarizes typical performance characteristics for LC-MS/MS methods developed for quantifying kanamycin, where a deuterated internal standard would be employed.

Parameter Typical Performance Metric Reference
Linearity Range0.05 ng/mL - 200 ng/mL researchgate.net
Lower Limit of Quantification (LLOQ)0.01 ng/mL - 100 ng/mL nih.govnih.gov
Accuracy86.1% to 111.57% nih.govresearchgate.net
Intra-day Precision (%RSD)< 12.0% nih.gov
Inter-day Precision (%RSD)< 11.0% nih.gov

Probing RNA-Ligand Interactions

For studies investigating the binding of kanamycin to RNA, the core Kanamycin A molecule is the active component. The Boc-protecting group would be chemically removed prior to such experiments, as it would sterically hinder the specific binding interactions. The deuteration (d8) does not materially affect the binding affinity or mechanism, allowing findings from studies using standard Kanamycin A to be directly applicable to its deuterated form.

The primary antibacterial mechanism of kanamycin involves its high-affinity binding to a specific site on the bacterial 16S ribosomal RNA (rRNA), which is a crucial component of the 30S ribosomal subunit. wikipedia.orgamsterdamumc.nl By binding to the A-site of the 16S rRNA, kanamycin disrupts the process of protein synthesis. wikipedia.org This interaction decreases the fidelity of mRNA translation, leading to the incorporation of incorrect amino acids and the production of nonfunctional or toxic proteins, which ultimately results in bacterial cell death. wikipedia.org

Research has shown that bacterial resistance to kanamycin can arise from specific mutations in the 16S rRNA gene (rrs). nih.gov For instance, substitutions at key nucleotide positions, such as 1400 or 1401, can reduce the binding affinity of kanamycin to its ribosomal target, rendering the antibiotic ineffective. nih.gov Studies using techniques like surface plasmon resonance have been employed to evaluate the binding specificity of kanamycin and its analogs to model RNA sequences derived from the 16S ribosomal A-site. nih.gov

Beyond its well-established interaction with ribosomal RNA, recent research has revealed that kanamycin can bind to a variety of non-ribosomal RNA targets within the cell. A genome-wide study in E. coli identified over two hundred potential RNA binding partners for Kanamycin B, a close analog of Kanamycin A. nih.gov These targets included various transfer RNAs (tRNAs) and small non-coding RNAs (ncRNAs), suggesting that the biological activities of aminoglycosides may be broader than previously understood. nih.gov

Furthermore, researchers have used in vitro selection techniques (SELEX) to identify and characterize RNA aptamers—short, structured RNA molecules—that bind to kanamycin with high affinity and specificity. nih.gov These studies have shown that kanamycin-binding aptamers often fold into a characteristic shape-specific bulged stem-loop structure, which creates a pocket for the aminoglycoside. nih.govresearchgate.net The binding affinity of these aptamers for kanamycin can be strong, with dissociation constants (KD) reported in the nanomolar range. nih.gov These findings demonstrate that kanamycin's interactions are not limited to the ribosome and open new avenues for exploring its role in other cellular processes and for developing novel RNA-based diagnostics or therapeutics. nih.govresearchgate.net

Application in Microarray-Based Ligand Specificity Profiling

Microarray technology offers a high-throughput platform to investigate the binding specificity of small molecules against a vast library of biological targets. In the context of aminoglycosides, these arrays are pivotal for understanding how antibiotics recognize their RNA targets and how resistance-conferring enzymes modify them.

Methodologies have been developed where aminoglycosides are immobilized on microarray surfaces to probe their interactions. nih.gov These arrays can be used to study the binding of the antibiotic to its therapeutic target, which for kanamycin is a mimic of the bacterial ribosomal RNA aminoacyl site (A-site). nih.gov Furthermore, these platforms are instrumental in directly assaying the activity of resistance enzymes. For instance, an array featuring immobilized Kanamycin A can be treated with an enzyme like Aminoglycoside Phosphotransferase (APH(3′)-IIIa). The subsequent loss of binding to a fluorescently-labeled A-site mimic reveals that the enzymatic modification severely diminishes the antibiotic's affinity for its target. nih.gov

In such experiments, a compound like this compound is exceptionally valuable. The tert-Butoxycarbonyl (Boc) protecting group is often employed during the synthesis of aminoglycoside derivatives to enable regioselective modifications. nih.gov The heavy isotope (d8) labeling provides a distinct mass signature, making it an ideal internal standard or probe for detection via mass spectrometry, complementing fluorescence-based readouts and enhancing the quantitative power of the assay. This allows for precise characterization of binding events and enzymatic modifications across the array. nih.gov

Table 1: Example Data from Microarray Analysis of Kanamycin A Modification This table illustrates the type of data obtained from microarray experiments, showing the effect of enzymatic modification on RNA binding.

Aminoglycoside on Array Treatment Relative RNA Binding Signal Inference
Kanamycin A No Enzyme High Strong binding to RNA A-site mimic
Kanamycin A APH(3′)-IIIa Low Enzymatic phosphorylation abolishes RNA binding
Neomycin B No Enzyme High Strong binding to RNA A-site mimic
Neomycin B APH(3′)-IIIa High Neomycin B is not a substrate for this enzyme

Investigating Cellular Uptake Mechanisms of Modified Aminoglycosides

Understanding how aminoglycosides traverse the formidable barrier of the bacterial cell wall and membrane is crucial for developing more effective antibiotics. Isotopically labeled variants like Kanamycin A d8-Major are key to tracing this process.

One strategy to combat antibiotic resistance is to alter the drug's mode of entry. By chemically attaching hydrophobic groups (such as linear acyl chains) to the hydrophilic core of kanamycin, researchers create amphiphilic aminoglycosides (AAGs). nih.gov These modifications can fundamentally change the antibiotic's mechanism of action. Instead of needing to enter the cell to find their ribosomal target, some AAGs act by directly targeting and disrupting the bacterial membrane. nih.gov This approach can be effective against bacteria that are resistant to traditional aminoglycosides due to impaired uptake mechanisms. nih.gov

The synthesis of these amphiphilic analogs often requires the strategic use of protecting groups like the Boc group to direct the chemical modifications to specific positions on the kanamycin scaffold. nih.gov The use of a deuterated (d8) version would allow researchers to use techniques like quantitative mass spectrometry to track the efficiency of membrane association and cellular uptake of these modified compounds.

The transport of standard aminoglycosides like Kanamycin A into Gram-negative bacteria is a complex, multi-step process. It involves initial electrostatic interactions with the outer membrane, followed by passage through porin channels like OmpF and OmpC. acs.orgnih.gov The final, energy-dependent phase involves transport across the inner cytoplasmic membrane. Molecular dynamics simulations have been used to model the initial interactions between Kanamycin A and the lipid components of the bacterial membrane, highlighting the importance of hydrogen bonds with phosphate (B84403) and carbonyl groups of the lipids. nih.gov

To experimentally dissect these transport pathways, researchers rely on labeled molecules. For example, studies have employed microaptasensors to monitor the real-time accumulation of kanamycin inside a single cell, revealing that the cell envelope is a significant diffusion barrier. nih.gov A stable isotope-labeled variant like Kanamycin A d8-Major is an ideal tracer for such mechanistic studies. It allows for precise quantification of the antibiotic's concentration in different cellular compartments (periplasm, cytoplasm) and helps differentiate the parent drug from any metabolites, providing a clear picture of its transport kinetics and fate within the bacterium.

Mechanistic Studies in Enzyme Kinetics and Catalysis

Isotopically labeled substrates are central to the field of enzymology for elucidating reaction mechanisms and transition state structures. The deuteration in this compound makes it a tool for such investigations, particularly through the study of kinetic isotope effects.

Kinetic Isotope Effects (KIEs) are changes in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. nih.govfrontiersin.org Measuring KIEs provides profound insight into the bonding changes that occur in the rate-limiting step of an enzymatic reaction. acs.org

This technique has been powerfully applied to study Kanamycin Nucleotidyltransferase (KNTase), an enzyme that confers resistance by catalyzing the transfer of an adenylyl group from ATP to the 4'-hydroxyl group of kanamycin. nih.govacs.org By using ATP labeled with heavy oxygen (¹⁸O) isotopes, researchers have measured both primary and secondary KIEs for this reaction. The results indicated a concerted reaction mechanism with a slightly associative transition-state structure, meaning the bond-breaking and bond-making events occur simultaneously, with the new bond to kanamycin forming slightly ahead of the old bond to pyrophosphate breaking. nih.govacs.org Theoretical studies using quantum mechanics/molecular mechanics (QM/MM) simulations have corroborated these experimental findings. nih.govresearchgate.net

While these specific studies used ¹⁸O, the principle is the same for deuterium (B1214612). A deuterated substrate like Kanamycin A d8 would be used to probe reactions where a C-H bond at one of the deuterated positions is broken or its environment is significantly altered during the rate-limiting step of an enzymatic modification.

KIE studies are essential for distinguishing between different steps in an enzymatic pathway, such as substrate binding, catalysis, and product release. acs.org The observed KIE can be suppressed if a step other than the chemical transformation (catalysis) is rate-limiting. acs.org

In the study of KNTase, researchers used a slow substrate analog, m-nitrobenzyl triphosphate (mNBTP), in place of ATP. acs.org This strategy ensured that the chemical transfer step became rate-limiting, allowing the intrinsic KIE to be measured more accurately. acs.org The values obtained provided a clear picture of the transition state for the catalytic step itself. nih.govacs.org

A probe like this compound could be used in analogous experiments. By comparing the reaction kinetics of the labeled (d8) and unlabeled (d0) kanamycin, researchers can determine if any C-H bonds are involved in the rate-limiting step of a modification reaction. This helps to map out the interactions between the substrate and the enzyme's active site and to understand the precise sequence of events during catalysis. nih.gov

Table 2: Heavy-Atom Kinetic Isotope Effects for the Kanamycin Nucleotidyltransferase Reaction Data from experimental studies used to determine the reaction's transition state. nih.gov

Isotope Effect Type Position in Substrate (mNBTP) Measured KIE (at pH 7.7) Interpretation
Primary ¹⁸O KIE Bridging Oxygen 1.014 ± 0.002 Consistent with a concerted mechanism involving P-O bond cleavage.
Secondary ¹⁸O KIE Non-bridging Oxygens 1.0024 ± 0.0002 A slightly normal effect indicates some loss of bond order, consistent with an associative character.

Investigation of Enzymatic Transformations and Bacterial Resistance Mechanisms

Interactions with Aminoglycoside Modifying Enzymes (AMEs)

Bacteria have evolved three main families of AMEs that inactivate aminoglycosides through covalent modification: Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Phosphotransferases (APHs), and Aminoglycoside Nucleotidyltransferases (ANTs). nih.govnih.govresearchgate.net These enzymes are typically encoded on mobile genetic elements like plasmids and transposons, facilitating their rapid dissemination among bacterial populations. mdpi.com The modification, whether through acetylation, phosphorylation, or nucleotidylation, sterically hinders the antibiotic's ability to bind to the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit, which is essential for its bactericidal activity. mdpi.comtandfonline.com

Understanding the structure and catalytic mechanisms of AMEs is crucial for developing strategies to counteract their effects. Each class of AME utilizes a distinct biochemical strategy to inactivate aminoglycosides.

Aminoglycoside Acetyltransferases catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to one of the amino groups of the aminoglycoside. researchgate.netnih.gov This modification neutralizes the positive charge of the amino group, which is critical for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of ribosomal RNA.

Structure: AACs belong to the GCN5-related N-acetyltransferase (GNAT) superfamily, characterized by a conserved structural fold. frontiersin.org The crystal structure of several AACs, including AAC(6')-Ii and AAC(6')-Ib, reveals a two-domain architecture with a cleft between the domains that forms the active site where both the aminoglycoside and acetyl-CoA bind. frontiersin.orgnih.gov

Mechanism: The catalytic mechanism follows an ordered Bi-Bi reaction pathway where the antibiotic binds first, followed by acetyl-CoA. mdpi.com A conserved catalytic base, typically a glutamate or aspartate residue, deprotonates the target amino group of the aminoglycoside, enhancing its nucleophilicity. This activated amine then attacks the carbonyl carbon of the thioester bond in acetyl-CoA, leading to the transfer of the acetyl group and the subsequent release of CoA and the acetylated, inactive antibiotic. nih.govresearchgate.net The specific site of acetylation varies among different AAC enzymes, with common targets on Kanamycin (B1662678) A being the 6'- and 3-amino groups. mdpi.comfrontiersin.org

Aminoglycoside Phosphotransferases, also known as aminoglycoside kinases, inactivate antibiotics by catalyzing the ATP- or GTP-dependent phosphorylation of specific hydroxyl groups. nih.govimrpress.comnih.gov This addition of a bulky, negatively charged phosphate group creates steric and electrostatic repulsion, preventing the drug from binding to its ribosomal target. imrpress.com

Structure: APHs share structural and mechanistic similarities with eukaryotic protein kinases. imrpress.comnih.gov The structure of APH(3')-IIIa, for example, reveals a typical two-lobed kinase fold. The active site is located in the cleft between the N-terminal and C-terminal domains, which binds both the nucleotide triphosphate and the aminoglycoside substrate. imrpress.com

Mechanism: The reaction proceeds via a sequential mechanism, which can be random or ordered depending on the specific enzyme. nih.gov Catalysis involves the transfer of the γ-phosphate from a nucleotide triphosphate (NTP) to a hydroxyl group on the aminoglycoside. nih.gov This process is generally facilitated by a catalytic base (often an aspartate residue) that deprotonates the target hydroxyl group, activating it for nucleophilic attack on the γ-phosphorus of the NTP. Divalent metal ions, such as Mg²⁺, are essential for coordinating the phosphate groups of the NTP and stabilizing the transition state. nd.edu For Kanamycin A, the 3'- and 2"-hydroxyl groups are common sites of modification by APH enzymes. nih.govasm.org

Aminoglycoside Nucleotidyltransferases, or adenylyltransferases, catalyze the transfer of a nucleoside monophosphate (typically AMP) from an NTP donor (typically ATP) to a hydroxyl group on the aminoglycoside. researchgate.netnih.gov Similar to phosphorylation, this adenylylation adds a bulky group that sterically blocks the antibiotic from its binding site on the ribosome. asm.org

Structure: Structural studies of ANTs, such as ANT(2")-Ia, reveal a two-domain structure. asm.orgmcmaster.ca The N-terminal domain contains a conserved nucleotidyltransferase fold that is also found in other enzyme families, including DNA polymerase β. mcmaster.canih.gov This domain forms the core of the active site.

Mechanism: ANTs catalyze a direct transfer of AMP from ATP to the aminoglycoside substrate. asm.orgmcmaster.ca The reaction is dependent on divalent metal ions (e.g., Mg²⁺) which coordinate the ATP and facilitate the departure of the pyrophosphate leaving group. asm.org A catalytic base within the active site, such as an aspartate residue, is proposed to deprotonate the target hydroxyl group of the aminoglycoside, priming it for nucleophilic attack on the α-phosphate of ATP. asm.orgmcmaster.ca The release of the adenylylated aminoglycoside precedes the release of pyrophosphate. nih.govresearchgate.net The 2"-hydroxyl group of Kanamycin A is a primary target for ANTs. nih.gov

Enzyme ClassCofactorReaction CatalyzedCommon Kanamycin A Modification Sites
Aminoglycoside Acetyltransferases (AACs) Acetyl-CoAAcetylation of an amino group6'-NH₂, 3-NH₂
Aminoglycoside Phosphotransferases (APHs) ATP / GTPPhosphorylation of a hydroxyl group3'-OH, 2"-OH
Aminoglycoside Nucleotidyltransferases (ANTs) ATPNucleotidylation of a hydroxyl group2"-OH, 4'-OH

The compound "Boc-protected Kanamycin A d8-Major" is an isotopically labeled version of a protected Kanamycin A. Deuteration, the replacement of hydrogen (¹H) with its heavier isotope deuterium (B1214612) (²H), can influence enzymatic reactions, primarily through the kinetic isotope effect (KIE). The KIE is a change in the reaction rate that occurs when an atom in a reactant is replaced with one of its isotopes.

A significant KIE is observed when the cleavage of a bond to the isotope is the rate-determining step of the reaction. For AME-catalyzed reactions, the deprotonation of an amino (-NH₂) or hydroxyl (-OH) group is a key step in activating the aminoglycoside for nucleophilic attack. If this proton abstraction step is rate-limiting, replacing the hydrogen with a deuterium could potentially slow down the reaction. The C-D bond is stronger than the C-H bond, and similarly, the N-D and O-D bonds are broken more slowly than N-H and O-H bonds in relevant contexts.

However, the proton on the heteroatom (N or O) is typically in rapid exchange with solvent protons, which would likely wash out any observable KIE from deuteration at these positions. The "d8-Major" designation suggests deuteration at stable, non-exchangeable C-H positions. For a KIE to be observed from deuteration at a carbon center, the C-H bond cleavage would need to be involved in the rate-limiting step. In the known mechanisms of AACs, APHs, and ANTs, the catalytic action occurs at N-H or O-H bonds, not C-H bonds. Therefore, deuteration at carbon positions is not expected to produce a significant primary KIE on the catalytic step itself.

Secondary KIEs, which arise from isotopic substitution at positions not directly involved in bond breaking, are possible but are generally much smaller. Such effects could subtly alter the conformational preferences or the electronic properties of the substrate, potentially affecting its binding affinity (Km) or the catalytic rate (kcat). Nevertheless, without specific experimental data on the interaction of this compound with AMEs, the impact of deuteration is presumed to be minimal in altering the fundamental processes of enzyme recognition and catalysis. The primary utility of such a deuterated standard is likely for use as an internal standard in mass spectrometry-based quantification assays.

To combat resistance mediated by AMEs, extensive research has focused on creating new aminoglycoside derivatives that are poor substrates for these enzymes while retaining their antibacterial activity. nih.govnih.gov These strategies generally involve modifying the aminoglycoside scaffold at or near the sites targeted by AMEs. nih.gov

Steric Hindrance: One of the most successful strategies involves attaching a bulky group near a common modification site. This sterically hinders the AME from accessing its target functional group. The development of amikacin is a prime example; it is a derivative of Kanamycin A featuring a (S)-4-amino-2-hydroxybutyryl (AHB) group attached to the N1 position of the 2-deoxystreptamine ring. nih.gov This modification provides protection against modification by several AMEs, including those that act on the 3'- and 2"-positions. nih.gov Plazomicin, a newer semisynthetic aminoglycoside, incorporates the AHB group at N1 and a hydroxyethyl group at the 6' position, rendering it resistant to nearly all AMEs except for AAC(2'). mdpi.com

Removal or Modification of Target Groups: Another approach is to remove the functional group targeted by an AME. For instance, tobramycin is 3'-deoxy-kanamycin B, and its lack of a 3'-hydroxyl group makes it inherently resistant to APH(3') enzymes. mdpi.com Similarly, 3',4'-dideoxy-kanamycin B (dibekacin) was rationally designed to avoid phosphorylation at the 3' position. mdpi.com

Modification StrategyExample CompoundModification DetailAMEs Circumvented
Steric Hindrance at N1 AmikacinAddition of (S)-4-amino-2-hydroxybutyryl (AHB) groupAPH(3'), ANT(2"), AAC(6')
Steric Hindrance at N1 and 6' PlazomicinAHB at N1 and hydroxyethyl at 6'Most AMEs (except AAC(2'))
Removal of Target Hydroxyl Tobramycin3'-deoxy Kanamycin BAPH(3')
Removal of Target Hydroxyls Dibekacin3',4'-dideoxy Kanamycin BAPH(3')
Altered Stereochemistry 5-epi-arbekacin derivativesEpimerization at C5ANT(4')

These chemical modification strategies highlight a continuous effort to rationally design aminoglycosides that can evade the prevalent resistance mechanisms, thereby rejuvenating this important class of antibiotics. nih.govnih.gov

Structural and Mechanistic Basis of AME Activity

Biocatalytic Approaches for Kanamycin A Modification

Biocatalysis offers an efficient and environmentally friendly alternative to traditional chemical synthesis for modifying complex molecules like Kanamycin A. frontiersin.orgnih.gov Enzymes can perform highly specific reactions under mild conditions, enabling the creation of novel antibiotic derivatives with potentially enhanced properties. frontiersin.orgnih.gov

Enzymatic Synthesis of Kanamycin A Derivatives

The enzymatic synthesis of Kanamycin A derivatives is a promising strategy to overcome bacterial resistance. frontiersin.orgnih.gov This approach often utilizes aminoglycoside-modifying enzymes (AMEs), the very same enzymes that bacteria use to inactivate the antibiotic, but in a controlled manner to create new analogs. nih.gov

Key enzymatic reactions include:

Acylation: Aminoglycoside N-acetyltransferases (AACs) can be used to selectively add acyl groups to the amino groups of the Kanamycin A scaffold. For instance, the bifunctional enzyme AAC(6')-APH(2'') has been employed in the regioselective acylation at the C6'-amine position. frontiersin.orgnih.gov

Methylation: N-methyltransferases, such as GenN, can facilitate methylation at specific amine positions, like the C3''-amine. frontiersin.orgnih.gov

Acylation of Non-native Aminoglycosides: Acyltransferases like BtrH and its partner BtrG have been exploited to introduce an (S)-4-amino-2-hydroxybutyric acid (AHBA) side chain onto Kanamycin A, creating the semi-synthetic, highly potent antibiotic amikacin. frontiersin.orgnih.gov

These enzymatic strategies allow for the creation of a diverse library of Kanamycin A derivatives, which can then be screened for improved antibacterial activity against resistant strains. frontiersin.orgnih.gov

Regiospecificity and Efficiency of Biocatalyzed Reactions

A significant advantage of biocatalysis is the high degree of regiospecificity exhibited by enzymes, which allows for modification at precise locations on the complex Kanamycin A structure. frontiersin.org This specificity is crucial for developing derivatives that can evade bacterial resistance mechanisms while retaining their ability to bind to the ribosomal target.

The enzymatic modification of Kanamycin A is carried out by several classes of AMEs, each targeting specific functional groups:

Aminoglycoside Acetyltransferases (AACs): These enzymes acetylate amino groups. The enhanced intracellular survival (Eis) protein from Mycobacterium tuberculosis is a unique AAC capable of acetylating Kanamycin A at multiple positions, including an unprecedented acetylation of the 3''-amine. nih.gov

Aminoglycoside Phosphotransferases (APHs): These enzymes phosphorylate hydroxyl groups.

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleoside monophosphate to hydroxyl groups. nih.govresearchgate.net For example, Kanamycin nucleotidyltransferase [ANT(4',4'')-I] from Staphylococcus aureus has been shown to unambiguously modify the 4'-hydroxyl group of Kanamycin A. acs.org

The following table summarizes the regiospecificity of various enzymes on Kanamycin A and related aminoglycosides.

Enzyme ClassSpecific Enzyme ExampleModification TypeSite(s) on Kanamycin A or AnalogReference
Acetyltransferase (AAC)Eis (from M. tuberculosis)Acetylation3''-amine, 6'-amine nih.gov
Nucleotidyltransferase (ANT)ANT(4',4'')-I (from S. aureus)Nucleotidylation4'-hydroxyl acs.org
AcyltransferaseBtrH / BtrGAHBA side chain addition1-N-amine frontiersin.orgnih.gov
MethyltransferaseGenNMethylation3''-amine frontiersin.orgnih.gov

Deuterated Kanamycin A d8-Major as a Tool for Studying Resistance Mechanisms

Isotopically labeled compounds, such as this compound, are powerful tools for mechanistic studies in biochemistry and pharmacology. The replacement of eight hydrogen atoms with deuterium creates a "heavy" version of the molecule that is chemically identical to the parent compound but can be distinguished and quantified using mass spectrometry (MS). The Boc (tert-butyloxycarbonyl) protecting groups allow for controlled chemical synthesis and deprotection steps. This stable isotope labeling does not perturb the biological system, making it ideal for tracing the fate of the antibiotic within bacterial cells and studying its interactions with cellular components.

Probing Ribosomal Target Modification

The primary target of Kanamycin A is the 30S ribosomal subunit, where it binds to the A-site of the 16S rRNA and disrupts protein synthesis. nih.gov Bacteria can develop resistance by modifying this target, for example, through enzymatic methylation of the rRNA, which reduces the antibiotic's binding affinity.

Deuterated Kanamycin A d8-Major can be employed to investigate these modifications with high precision. In a typical experimental setup, resistant and susceptible bacteria are exposed to the deuterated antibiotic. Subsequently, the ribosomes are isolated, and advanced analytical techniques are used to study the interaction:

Mass Spectrometry (MS): MS can be used to detect the presence of the deuterated Kanamycin A bound to the ribosome or its subunits. Furthermore, it can identify post-translational modifications or rRNA modifications in the vicinity of the binding site by analyzing the mass shifts of ribosomal proteins or RNA fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can provide detailed structural information about the antibiotic-ribosome complex. nih.gov Using a deuterated analog can simplify complex spectra and help to precisely map the binding interface and characterize conformational changes upon binding. nih.govnih.govdrugbank.com

By tracing the heavy isotope label, researchers can quantify the extent of drug binding to both unmodified and modified ribosomes, providing direct evidence of how specific alterations to the target site confer resistance.

Studying Efflux Pump Mechanisms

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets and thus conferring resistance. nih.gov Understanding the kinetics and substrate specificity of these pumps is crucial for developing efflux pump inhibitors (EPIs), which could restore the efficacy of existing antibiotics. nih.govresearchgate.net

This compound is an excellent tool for studying these transport phenomena. Its utility lies in its ability to act as a tracer in efflux assays:

Loading: Bacterial cells, both those that express and those that overexpress specific efflux pumps, are loaded with a known concentration of Kanamycin A d8-Major.

Monitoring Efflux: The external medium is sampled over time, and the concentration of the extruded Kanamycin A d8-Major is precisely quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass difference allows for clear distinction from any unlabeled compounds in the media.

Kinetic Analysis: These quantitative data allow for the calculation of key transport parameters, such as the rate of efflux (Vmax) and the pump's affinity for the substrate (Km).

By comparing efflux rates in the presence and absence of potential EPIs, researchers can effectively screen for compounds that block the pump's activity. semanticscholar.org The use of a deuterated standard like Kanamycin A d8-Major ensures high accuracy and sensitivity in these assays, which is essential for characterizing the function and inhibition of multidrug resistance efflux pumps. researchgate.net

Future Research Directions and Translational Perspectives

Advancements in Isotopic Labeling Technologies for Complex Molecules

The synthesis of complex molecules like Kanamycin (B1662678) A with specific isotopic labels is a significant challenge. However, continuous innovation in labeling technologies is making it more feasible and efficient. researchgate.net Isotopic labeling is a vital technique that provides detailed insights into the behavior of molecules in biological systems by allowing them to be tracked. musechem.com The use of stable isotopes like deuterium (B1214612) (²H) is particularly valuable in mechanistic, spectroscopic, and tracer studies. researchgate.net

Recent progress focuses on late-stage functionalization, which introduces isotopes into a molecule at the final steps of synthesis, enhancing efficiency and safety. musechem.com This is a departure from traditional methods that often required starting with isotopically enriched materials from the beginning of a lengthy synthesis. x-chemrx.com Flow chemistry is also emerging as a powerful tool, offering precise control over reaction parameters, improved safety, and higher yields for isotopic labeling reactions compared to traditional batch synthesis. x-chemrx.comx-chemrx.com

Novel Site-Specific Deuteration Methodologies

Achieving site-specific deuteration—the replacement of hydrogen with deuterium at a precise location in a molecule—is crucial for fine-tuning a compound's metabolic properties or for use in mechanistic studies. nih.gov Traditional methods often lack this precision, but new catalytic systems are overcoming this hurdle. nih.gov

Recent breakthroughs include copper-catalyzed deacylative deuteration, which uses a ketone group as a temporary handle to direct deuterium to a specific alkyl position. nih.gov Another innovative approach employs supported iridium nanoparticles as a catalyst for hydrogen-isotope exchange, demonstrating high regioselectivity for deuterating arenes and heteroarenes under mild conditions. chemrxiv.org These methods offer the advantage of using D₂O as an inexpensive and readily available deuterium source and show high tolerance for various functional groups, making them applicable to complex molecules like aminoglycosides. nih.govnih.gov

Methodology Catalyst/Reagent Deuterium Source Key Advantages
Deacylative DeuterationCopper (Cu) catalyst with N-methylpicolino-hydrazonamide (MPHA)Deuterium oxide (D₂O)Site-specific and degree-controlled deuteration at unactivated aliphatic positions. nih.gov
Nanoparticle CatalysisSupported Iridium (Ir) NanoparticlesDeuterated benzene (B151609) (C₆D₆)High regioselectivity for (hetero)arenes, avoids side reactions, broad functional group tolerance. chemrxiv.org
Catalytic H/D ExchangeRh/C or Pd/CDeuterium oxide (D₂O)Efficient deuteration of polyunsaturated fatty acids (PUFAs) at bis-allylic sites with kinetic control. nih.gov

Multicomponent Reactions for Labeled Compound Synthesis

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a complex product. thieme-connect.de This approach is highly efficient, reduces waste, and allows for the rapid generation of diverse chemical structures, making it ideal for synthesizing isotopically labeled compounds. thieme-connect.dethieme-connect.com MCRs offer a modular approach, enabling the incorporation of an isotopically labeled building block into a complex molecular scaffold in one pot. researchgate.net The speed and diversity of MCRs are key advantages that meet the growing demand for new methods to create specifically labeled molecules for research in life sciences and medicine. thieme-connect.com

MCR Type Key Features Relevance to Isotopic Labeling
Ugi ReactionA four-component reaction involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.Allows for the incorporation of labeled components at any of the four positions, creating diverse and complex labeled products. thieme-connect.de
Passerini ReactionA three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone.Provides a straightforward route to α-acyloxy carboxamides, where any of the three components can be isotopically labeled. thieme-connect.de

Exploration of Novel Kanamycin A d8-Major Derivatives for Research Purposes

The core structure of Kanamycin A can be chemically modified to create new derivatives with unique properties for research applications. nih.govnih.gov The synthesis of Boc-protected Kanamycin A d8-Major serves as a platform for creating a new generation of research tools. By leveraging the deuterated scaffold, further modifications can be introduced to probe biological interactions with greater precision.

Strategies for creating such derivatives often involve protecting the amine groups (for instance, with Boc or Cbz groups) and then selectively modifying other positions, such as the hydroxyl groups. nih.govmdpi.com For example, the 6"-hydroxyl group is a common site for modification. It can be converted into a leaving group and then displaced by various nucleophiles to introduce new functionalities, such as amino, guanidino, or pyridinium (B92312) groups. mdpi.com Another approach involves regioselective allylation of the 2'-hydroxyl group, which can then be further functionalized. nih.gov

Creating a library of Kanamycin A d8-Major derivatives with varied functional groups at specific positions would enable detailed structure-activity relationship (SAR) studies. These derivatives could be used to map the binding pockets of ribosomal targets or aminoglycoside-modifying enzymes with unprecedented detail, using the deuterium label as a stable, non-perturbing marker for mass spectrometry or NMR studies.

Development of Advanced Analytical Platforms for Modified Aminoglycosides

The analysis of modified aminoglycosides like this compound requires sophisticated analytical techniques due to their high polarity, low volatility, and complex structure. nih.govnih.gov High-performance liquid chromatography (HPLC) is a cornerstone method, often coupled with advanced detection systems. nih.gov

In recent years, mass spectrometry (MS) has become the predominant detector for aminoglycoside analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique offers high sensitivity and specificity, allowing for the accurate quantification of these compounds in complex biological matrices. nih.govwur.nl Hydrophilic interaction liquid chromatography (HILIC) has proven effective for separating these highly polar compounds without the need for ion-pairing reagents, which can interfere with MS detection. researchgate.netshimadzu.co.kr

Beyond chromatography, there is a growing interest in developing rapid, point-of-care biosensors for aminoglycoside detection. rsc.org These platforms often use optical (colorimetric, fluorescent) or electrochemical signals and can incorporate nanomaterials or aptamers for enhanced sensitivity and selectivity. mdpi.comnih.gov

Analytical Platform Principle Application for Modified Aminoglycosides
LC-MS/MS Separates compounds by liquid chromatography and detects them by mass-to-charge ratio, offering high sensitivity and specificity. nih.govThe gold standard for quantitative analysis of aminoglycosides and their derivatives in biological samples like milk, tissue, and serum. nih.govnih.gov
HILIC-MS A variation of HPLC that uses a polar stationary phase to retain and separate polar analytes. researchgate.netIdeal for separating highly polar aminoglycosides without ion-pairing reagents, leading to better MS compatibility and signal. shimadzu.co.kr
Optical Biosensors Use changes in fluorescence, color, or chemiluminescence upon binding to the target analyte. mdpi.comEnable rapid and potentially portable detection, suitable for high-throughput screening or on-site analysis. rsc.org
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed structural information and quantify components. nih.govUsed to determine the precise structure of derivatives and to study their conformation and interactions in solution. nih.govcapes.gov.br

Computational Chemistry and Modeling of this compound Interactions

Computational chemistry provides powerful tools to simulate and understand the interactions between aminoglycosides and their biological targets at an atomic level. nih.gov Molecular dynamics (MD) simulations are particularly valuable for studying how these drugs bind to their primary target, the ribosomal RNA (rRNA). nih.gov These simulations can reveal the specific hydrogen bonds, electrostatic interactions, and conformational changes that occur upon binding. nih.gov

For this compound, computational models can predict how the Boc protecting groups and the deuterium atoms influence its binding affinity and dynamics. The Boc groups are bulky and will significantly alter the molecule's steric and electronic profile, which can be modeled to understand how it might interact differently with the ribosome's A-site compared to the unprotected Kanamycin A. pnas.org While deuterium substitution has a minimal effect on structure, its impact on the vibrational frequencies of C-D bonds can be incorporated into advanced models to study kinetic isotope effects in enzymatic reactions.

These computational studies can guide the design of new Kanamycin derivatives. By simulating the binding of virtual compounds, researchers can prioritize the synthesis of derivatives predicted to have enhanced binding to the bacterial ribosome or reduced affinity for the human ribosome, potentially leading to more effective and less toxic antibiotics. nih.gov

Role of this compound in Unraveling Biological Pathways

Isotopically labeled compounds are indispensable tools for tracing the fate of molecules in complex biological systems. wikipedia.org this compound is ideally suited for this role. The eight deuterium atoms make it heavier than its natural counterpart, allowing it to be easily distinguished and quantified by mass spectrometry. This makes it an excellent internal standard for pharmacokinetic studies, where it can be used to accurately measure the concentration of non-labeled Kanamycin A in biological samples. acs.org

Furthermore, deuterated compounds can be used to investigate drug metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond (a phenomenon known as the kinetic isotope effect). nih.govresearchgate.net By comparing the metabolism of Kanamycin A with its d8 analog, researchers can identify which positions on the molecule are susceptible to metabolic modification.

In studies of bacterial resistance, Kanamycin A d8-Major can be used to track its uptake into bacterial cells and its interaction with resistance-conferring enzymes. By following the labeled molecule, researchers can gain a clearer understanding of how bacteria evade the effects of this antibiotic, which can inform the development of strategies to overcome resistance. pnas.orgduchefa-biochemie.com

Ethical Considerations and Responsible Research Practices in Isotopic Labeling Studies

The investigation of novel therapeutic agents, such as the deuterated aminoglycoside this compound, necessitates a robust framework of ethical principles and responsible research practices. Isotopic labeling, a powerful technique for elucidating metabolic pathways and pharmacokinetic profiles, introduces specific ethical considerations that must be carefully addressed throughout the research lifecycle, from preclinical investigations to potential translational applications. The responsible conduct of research (RCR) in this context ensures the integrity of the scientific process, the welfare of research subjects, and the ultimate benefit to society. northwestern.edubcm.eduunm.edu

The core ethical tenets guiding research involving new chemical entities like this compound include respect for persons, beneficence, and justice. solubilityofthings.com These principles are operationalized through rigorous institutional oversight, adherence to established guidelines, and a commitment to transparency and scientific integrity.

Key Ethical Considerations in Isotopic Labeling Studies:

Ethical PrincipleApplication in Isotopic Labeling Studies with this compound
Beneficence & Non-maleficence The primary mandate is to maximize potential benefits while minimizing harm. In preclinical studies, this involves careful dose selection and monitoring to avoid unnecessary animal suffering. solubilityofthings.comnih.gov The use of a stable isotope like deuterium (d8) in Kanamycin A is intended to alter its metabolic profile, potentially enhancing its therapeutic index or reducing toxicity. However, any new molecular entity carries unknown risks. primescholars.com
Justice This principle requires the fair distribution of the benefits and burdens of research. solubilityofthings.com In the context of developing a new antibiotic, this includes considering its potential impact on global health and antimicrobial resistance. The selection of study populations for any future clinical trials must be equitable, avoiding the exploitation of vulnerable groups.
Respect for Persons In the event of human trials, this principle underscores the importance of informed consent. Participants must be fully apprised of the nature of the research, including the use of an isotopically labeled compound, and its potential risks and benefits. solubilityofthings.com

Responsible Research Practices:

Responsible conduct in the study of this compound encompasses several critical domains:

Animal Welfare: Preclinical studies involving animals are subject to strict ethical review. The "3Rs" principle—Replacement, Reduction, and Refinement—is a cornerstone of this review. ich.org Researchers must justify the use of animals, employ the minimum number necessary to obtain statistically significant results, and refine experimental procedures to minimize pain and distress. nih.govnih.gov The use of antibiotics in animal research also carries a responsibility to prevent the development of antimicrobial resistance. bpasjournals.comwho.int

Data Integrity and Management: The accuracy and reliability of research data are paramount. This includes meticulous record-keeping, transparent reporting of both positive and negative findings, and ensuring the reproducibility of experiments. bcm.eduyale.edu Proper data management is crucial for validating the pharmacokinetic and pharmacodynamic properties of the deuterated compound.

Scientific Rigor: Research must be built on a sound scientific premise. nih.gov The rationale for deuterating Kanamycin A and protecting it with a Boc group should be clearly articulated, and the experimental design must be robust enough to yield unambiguous results. This includes the use of appropriate controls and analytical methods to distinguish the deuterated compound and its metabolites from their non-deuterated counterparts.

Management of Conflicts of Interest: Researchers and institutions must identify and manage any potential financial or other conflicts of interest that could compromise the integrity of the research. harvard.edu This is particularly important in drug development, where the potential for financial gain is significant.

Translational Responsibility: The path from preclinical research to clinical application is fraught with ethical challenges. researchgate.netnih.govnih.gov Researchers have a responsibility to ensure that any claims about the potential benefits of this compound are supported by strong scientific evidence. The decision to advance to human trials must be based on a thorough risk-benefit analysis. nih.gov

Framework for Responsible Innovation:

The development of novel compounds like this compound can be guided by a framework of responsible research and innovation (RRI). europa.euera4health.eutandfonline.comnih.gov This approach encourages researchers to anticipate the broader societal and environmental impacts of their work, engage with stakeholders, and reflect on the underlying values driving the research. era4health.eu

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Boc-protected Kanamycin A d8-Major, and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?

  • Methodological Answer : Boc (tert-butoxycarbonyl) protection of amines is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran. For deuterated analogs (d8-Major), isotopic labeling is introduced during precursor synthesis, often via H/D exchange catalyzed by deuterated acids or bases. Reaction temperature (0–25°C) and stoichiometry of Boc anhydride must be optimized to avoid overprotection or side reactions. Post-synthesis, purification via reverse-phase HPLC or column chromatography is critical to isolate the deuterated product .

Q. How should this compound be stored to ensure long-term stability, and what parameters accelerate degradation?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis of the Boc group. Stability studies indicate that exposure to moisture (>5% humidity) or temperatures above 25°C accelerates degradation, evidenced by NMR detection of free amine groups. Regular purity checks via LC-MS are recommended for long-term storage .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct work in a fume hood to minimize inhalation of airborne particles. Immediate decontamination with ethanol/water mixtures is advised for spills. Emergency procedures should align with OSHA HCS guidelines, including access to safety data sheets (SDS) and poison control contacts .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) in negative ion mode confirms molecular weight and isotopic purity (e.g., [M-H]⁻ peaks for d8-Major vs. non-deuterated analogs). ¹H/¹³C NMR should show absence of proton signals at deuterated positions (e.g., methyl or hydroxyl groups). FT-IR can validate Boc-group integrity via C=O stretches at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to achieve >95% purity in this compound while minimizing isotopic scrambling?

  • Methodological Answer : Use deuterated solvents (e.g., D₂O or CD₃OD) during H/D exchange to reduce back-exchange. Monitor reaction progress via inline LC-MS to terminate reactions at optimal conversion points. Post-synthetic purification with deuterium-compatible stationary phases (e.g., C18 columns) minimizes isotopic dilution. DFT calculations may predict favorable deuteration sites to guide synthesis .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. MS) when characterizing this compound?

  • Methodological Answer : Discrepancies between NMR and MS often arise from residual solvents or incomplete deuteration. Use heteronuclear 2D NMR (HSQC, HMBC) to assign deuterated positions unambiguously. Cross-validate with elemental analysis and isotopic ratio mass spectrometry. For MS anomalies, employ collision-induced dissociation (CID) to fragment ions and confirm structural integrity .

Q. How should researchers design experiments to assess the impact of this compound on bacterial ribosomes while controlling for isotopic effects?

  • Methodological Answer : Use isogenic bacterial strains in parallel assays comparing deuterated and non-deuterated Kanamycin A. Monitor ribosomal binding via fluorescence polarization (FP) assays with labeled rRNA probes. Statistical analysis (ANOVA with post-hoc Tukey tests) identifies significant differences in IC₅₀ values attributable to deuteration. Control for solvent deuterium effects by matching buffer conditions .

Q. What computational and experimental approaches validate the conformational stability of this compound under physiological conditions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) to predict Boc-group hydrolysis rates. Experimentally, incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and quantify degradation products via LC-MS over 24–72 hours. Compare with non-deuterated analogs to assess isotopic stabilization effects .

Notes on Data Contradiction and Reproducibility

  • Conflicting Bioactivity Data : If studies report variable antimicrobial efficacy, verify assay conditions (e.g., cation-adjusted Mueller-Hinton broth for MIC tests) and bacterial efflux pump activity, which may mask isotopic effects .
  • Reproducibility Challenges : Document synthetic batches with detailed logs of deuterium sources (e.g., vendor, lot number) and storage history. Share raw spectral data (NMR, MS) in public repositories to enable cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.